Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt

Catalog No.
S14523325
CAS No.
64058-02-2
M.F
C10H15N2NaO2S
M. Wt
250.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium s...

CAS Number

64058-02-2

Product Name

Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt

IUPAC Name

sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate

Molecular Formula

C10H15N2NaO2S

Molecular Weight

250.30 g/mol

InChI

InChI=1S/C10H16N2O2S.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1

InChI Key

CCZLMCQIVCOCNB-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)NC(=NC1=O)[S-])CC.[Na+]

Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt, also known as Thiobutabarbital sodium, is a derivative of barbituric acid characterized by the presence of a butyl and ethyl group at the 5-position and a thio group at the 2-position. Its chemical formula is C10H15N2NaO2SC_{10}H_{15}N_2NaO_2S and it is classified as a sodium salt. This compound appears as a crystalline solid and is slightly hygroscopic, making it soluble in water .

Typical of barbiturates, including:

  • Hydrolysis: In aqueous solutions, it can hydrolyze to form barbituric acid and the corresponding thiol.
  • Alkylation: The thio group can undergo alkylation reactions, potentially leading to the formation of more complex thiobarbiturates.
  • Decomposition: Under certain conditions, it may decompose to yield various byproducts, particularly when exposed to heat or strong acids.

These reactions are significant for its stability and reactivity in pharmaceutical formulations.

Thiobutabarbital sodium exhibits central nervous system depressant properties, similar to other barbiturates. It acts primarily as a sedative-hypnotic agent, influencing neurotransmitter systems in the brain. Its biological activity includes:

  • Sedative Effects: It promotes sleep and reduces anxiety by enhancing GABAergic activity.
  • Anesthetic Properties: It can be used in lower doses for anesthesia induction.
  • Potential Toxicity: Like other barbiturates, it has a narrow therapeutic index, which raises concerns for overdose and dependence .

The synthesis of thiobutabarbital sodium typically involves:

  • Condensation Reaction: Starting from barbituric acid, a condensation reaction with appropriate alkylating agents (such as butyl and ethyl halides) leads to the formation of the thiobarbiturate structure.
  • Thiation: The introduction of the thio group can be achieved through reactions involving sulfur sources like thioketones or elemental sulfur under acidic conditions.
  • Neutralization: Finally, the product is neutralized with sodium hydroxide to form the sodium salt.

These methods ensure high yields and purity for pharmaceutical applications.

Thiobutabarbital sodium is primarily used in:

  • Pharmaceuticals: As a sedative-hypnotic agent in sleep disorders and anxiety treatment.
  • Anesthesia: Utilized in certain anesthetic protocols due to its rapid onset of action.
  • Research: Employed in studies investigating GABA receptor modulation and central nervous system pharmacology.

Its unique structure provides specific advantages in terms of solubility and bioavailability compared to other barbiturates.

Research on thiobutabarbital sodium has demonstrated interactions with various substances:

  • Drug Interactions: It may potentiate the effects of other central nervous system depressants such as alcohol and benzodiazepines, increasing the risk of respiratory depression.
  • Enzyme Inhibition: It can inhibit cytochrome P450 enzymes, affecting the metabolism of co-administered drugs.
  • Receptor Modulation: Studies indicate that it selectively modulates GABA_A receptors, which may lead to variations in efficacy compared to other sedatives .

Several compounds are structurally or functionally similar to thiobutabarbital sodium. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Thiobutabarbital5-butyl, 5-ethyl groups; thio groupModerate sedation; specific GABA_A modulation
Butabarbital5-sec-butyl group; no thio groupMore potent sedative effects
Pentobarbital5-ethyl group; no thio groupWidely used for euthanasia; longer duration
Phenobarbital5-phenyl group; no thio groupAnticonvulsant properties
Secobarbital5-sec-butyl group; no thio groupRapid onset; used for insomnia

Thiobutabarbital sodium stands out due to its specific structural modifications that influence its pharmacological profile, particularly its sedative effects combined with reduced toxicity compared to traditional barbiturates .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.07519318 g/mol

Monoisotopic Mass

250.07519318 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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